molecular formula C14H12ClNO5S B2370277 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 327072-94-6

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2370277
CAS No.: 327072-94-6
M. Wt: 341.76
InChI Key: YQDPTWMHFIPKCB-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 327072-94-6) is a benzoic acid-based sulfonamide derivative with a molecular formula of C14H12ClNO5S and a molecular weight of 341.77 g/mol . This chemical is offered for research purposes, particularly in the field of anticancer agent development. Sulfonamide derivatives are a significant class of compounds studied for their ability to inhibit tubulin polymerization, a key mechanism that can lead to cell cycle arrest at the G2/M phase and inhibit cancer cell proliferation . Researchers are exploring these compounds for their potential to bind to the colchicine-binding site of tubulin, making them valuable tools for investigating new therapeutic pathways . The product is available in various quantities for laboratory use . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-13-6-5-10(15)8-12(13)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDPTWMHFIPKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Sulfonamide derivatives are well-known for their antibacterial effects, primarily through the inhibition of bacterial folate synthesis. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid shows promise in this domain, with preliminary studies indicating its potential effectiveness against various bacterial strains. The compound's structure suggests it may interact with enzymes involved in folate metabolism, similar to established sulfonamide antibiotics.

Anti-inflammatory Effects
Recent research highlights the anti-inflammatory properties of compounds similar to this compound. Studies have shown that sulfonamide derivatives can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses . The modification of substituents on the benzamide moiety significantly affects biological activity, indicating that this compound could be optimized for enhanced anti-inflammatory effects.

Antitumor Potential
The structural characteristics of this compound suggest potential antitumor activities. Compounds with similar structures have demonstrated effectiveness against various cancer cell lines, pointing to possible applications in cancer therapy . The ability to selectively inhibit specific enzymes involved in tumor progression makes this compound a candidate for further investigation in oncology.

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that can be tailored for specific laboratory conditions or desired purity levels. Variations in synthetic routes allow for the exploration of different analogs, which can lead to compounds with improved efficacy or reduced side effects.

Comparative Analysis with Structural Analogues

A comparison of this compound with other structurally similar compounds reveals its unique attributes:

Compound Name Structure Unique Features
4-AminobenzenesulfonamideC6H8N2O2SSimple sulfonamide structure; used in treating infections.
SulfamethoxazoleC10H11N3O3SCommon antibiotic; contains a methoxazole group enhancing activity.
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamideC13H12ClNO3SSimilar chlorinated phenyl structure; used as an anti-inflammatory agent.

The unique combination of chloro and methoxy substituents on the phenyl ring in this compound may enhance its biological activity compared to other sulfonamide derivatives.

Case Studies and Research Insights

  • Inhibitory Effects on NLRP3 Inflammasome : A study demonstrated that modifications on the sulfonamide moiety significantly influenced inhibitory potency against IL-1β release, showcasing the therapeutic potential of structurally similar compounds .
  • Binding Affinity Studies : Research on methyl 5-sulfamoyl-benzoates indicated high selectivity towards carbonic anhydrase IX (CAIX), suggesting that modifications could lead to potent anticancer agents . This highlights the importance of structural optimization in developing effective drugs.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of sulfamoyl benzoic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Sulfamoyl Benzoic Acid Derivatives
Compound Name (Reference) Substituents on Aromatic Ring(s) Molecular Weight (g/mol) Key Findings
Target Compound 5-Chloro, 2-methoxy 371.79 Not explicitly studied in provided data; structural similarity suggests potential LPA2 agonist activity .
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid 4-Chloro 326.77 Used as a reference in synthesis; lacks methoxy group, altering polarity .
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid 4-Chloro, 2-chloro, 4-nitro 389.18 Nitro group enhances reactivity; potential enzyme inhibitor .
5-[Benzyl-(4-methoxyphenyl)sulfamoyl]-2-chlorobenzoic acid 2-Chloro, benzyl, 4-methoxy 432.88 Bulky benzyl group may improve membrane permeability .
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic acid 5-Bromo, 2-methoxy, 2-hydroxy, 5-chloro 428.67 Bromo and hydroxy groups increase steric hindrance and hydrogen-bonding capacity .
Compound 4 (1,3-dioxo-benzoisoquinolinylpropyl derivative) Non-aromatic (propyl-linked isoindole) N/A Subnanomolar LPA2 agonist activity (−8.53 kcal/mol binding affinity) .

Molecular Modeling and Binding Affinity

Computational docking studies () rationalize that substituents improving van der Waals interactions or hydrogen bonding (e.g., methoxy, chloro) enhance binding to the LPA2 receptor pocket . The target compound’s 2-methoxy group may mimic endogenous LPA’s phosphate group, while the 5-chloro substituent could reduce metabolic degradation .

Therapeutic Potential

  • Gut Barrier Protection : SBA analogues targeting LPA2 show promise in mitigating intestinal apoptosis and inflammation .
  • Antimicrobial and Anticancer Applications : Benzothiazole-linked derivatives (–11) demonstrate broad-spectrum bioactivity, suggesting that hybridizing sulfamoyl benzoic acids with heterocycles could expand utility .

Biological Activity

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16ClN3O4S
  • Molecular Weight : 367.83 g/mol
  • CAS Number : 327072-94-6

The compound features a benzoic acid core with a sulfamoyl group attached to a chloro-substituted methoxyphenyl moiety, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of sulfamoylbenzoic acids. For instance, compounds similar to this compound have shown high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. This binding can lead to tumor microenvironment acidification, promoting invasion and metastasis. Compounds designed with similar structural motifs have demonstrated IC50 values in the low nanomolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfamoyl derivatives are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various strains of bacteria, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Research indicates that sulfamoyl compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The ability to modulate inflammatory pathways highlights the compound's therapeutic potential beyond oncology.

The mechanism of action of this compound is primarily through the inhibition of key enzymes and receptors involved in cancer progression and inflammation. It is hypothesized that the compound interacts with carbonic anhydrase isozymes, particularly CAIX, leading to decreased tumor growth and metastasis . Furthermore, the modulation of inflammatory pathways may involve the inhibition of NF-kB signaling, which is crucial in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Anticancer0.12 nM (CAIX)
AntimicrobialSignificant
Anti-inflammatoryModulation observed

Case Study: Antitumor Efficacy

A study focusing on a series of sulfamoylbenzoates demonstrated that compounds with structural similarities to this compound exhibited promising antitumor efficacy in vitro against A549 lung cancer cells. The most potent derivative showed an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Case Study: Inhibition of Pro-inflammatory Cytokines

In another investigation, researchers evaluated the anti-inflammatory effects of sulfamoyl derivatives in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What advanced techniques characterize crystallographic or conformational properties?

  • Methodology :
  • Single-crystal X-ray diffraction : Resolve 3D structure and hydrogen-bonding networks (e.g., sulfamoyl N-H interactions).
  • Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous solutions .

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